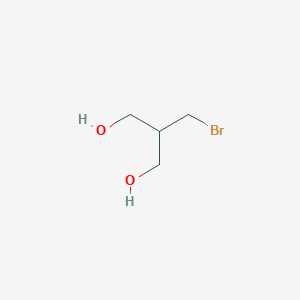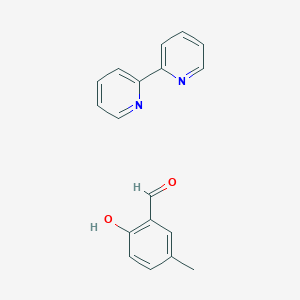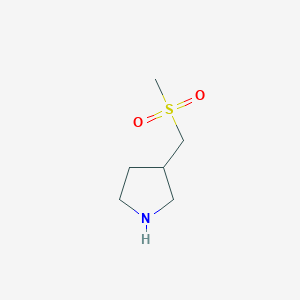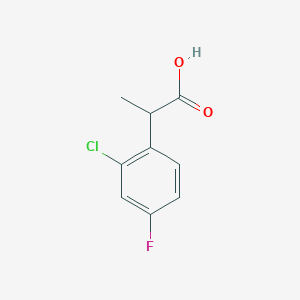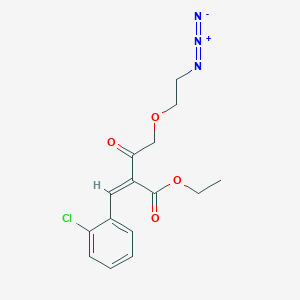
Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate involves several steps. One common method includes the reaction of ethyl acetoacetate with 2-chlorobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with sodium azide and ethylene glycol to produce the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical and pharmaceutical applications to label or modify biomolecules . The compound’s effects on biological systems are mediated through its interactions with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Ethyl (2-Azidoethoxy)aceto-2-(2-chlorophenylmethlene)acetate can be compared with similar compounds such as:
Ethyl (2-Azidoethoxy)acetate: Lacks the chlorophenylmethlene group, making it less complex and potentially less versatile in certain applications.
2-Azidoethoxyacetic acid: Contains a carboxylic acid group instead of the ester group, which can affect its reactivity and solubility.
Ethyl 2-(2-chlorophenylmethlene)acetate: Lacks the azido group, limiting its use in click chemistry and related applications.
Properties
Molecular Formula |
C15H16ClN3O4 |
|---|---|
Molecular Weight |
337.76 g/mol |
IUPAC Name |
ethyl (2Z)-4-(2-azidoethoxy)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C15H16ClN3O4/c1-2-23-15(21)12(9-11-5-3-4-6-13(11)16)14(20)10-22-8-7-18-19-17/h3-6,9H,2,7-8,10H2,1H3/b12-9- |
InChI Key |
HQXNJWVJUXHPTB-XFXZXTDPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=CC=C1Cl)/C(=O)COCCN=[N+]=[N-] |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)COCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-ylpropionate](/img/structure/B15124389.png)
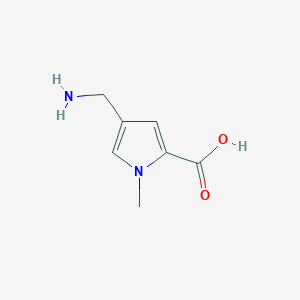
![15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B15124398.png)
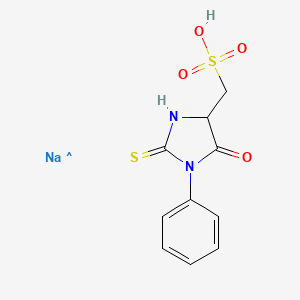
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate](/img/structure/B15124413.png)
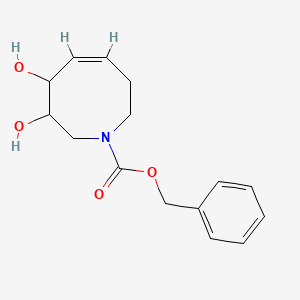
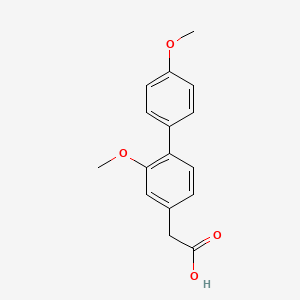
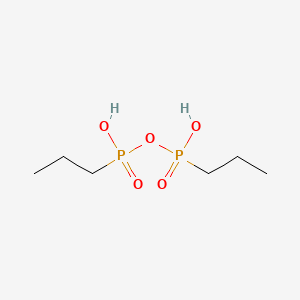
![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B15124440.png)
